Broparestrol (E)-
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Overview
Description
Broparestrol (E)-, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, is a synthetic, nonsteroidal selective estrogen receptor modulator of the triphenylethylene group. It has been used in Europe as a dermatological agent and for the treatment of breast cancer. The compound is described as slightly estrogenic and potently antiestrogenic, inhibiting mammary gland development and suppressing prolactin levels in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Broparestrol (E)- can be synthesized using palladium-catalyzed cross-coupling reactions. The process involves the reaction of α-bromo-α,β-diphenyl-β-p-ethylphenylethylene with appropriate reagents under controlled conditions .
Industrial Production Methods: The industrial production of Broparestrol (E)- involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Broparestrol (E)- undergoes various chemical reactions, including:
Oxidation: Broparestrol (E)- can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: Broparestrol (E)- can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Broparestrol (E)- has several scientific research applications, including:
Chemistry: Used as a model compound in studies of selective estrogen receptor modulators.
Biology: Investigated for its effects on mammary gland development and prolactin levels.
Medicine: Explored for its potential in treating breast cancer and other estrogen-related conditions.
Industry: Utilized in the development of dermatological agents and other pharmaceutical products
Mechanism of Action
Broparestrol (E)- exerts its effects by binding to estrogen receptors, acting as a selective estrogen receptor modulator. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. The compound inhibits mammary gland development and suppresses prolactin levels by modulating the activity of estrogen receptors .
Comparison with Similar Compounds
Clomifene: Another selective estrogen receptor modulator used in the treatment of infertility.
Diethylstilbestrol: A synthetic nonsteroidal estrogen used in the past for various medical conditions.
Uniqueness: Broparestrol (E)- is unique in its potent antiestrogenic activity and its ability to inhibit mammary gland development and suppress prolactin levels. Unlike some other selective estrogen receptor modulators, Broparestrol (E)- has been specifically used in dermatological applications and for treating breast cancer .
Properties
CAS No. |
22393-62-0 |
---|---|
Molecular Formula |
C22H19Br |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChI Key |
OQCYTSHIQNPJIC-QURGRASLSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
22393-62-0 479-68-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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